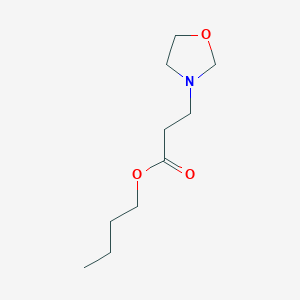![molecular formula C18H27N3O B14371545 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea typically involves the reaction of a phenyl-substituted imine with a dipropylurea derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylamines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dimethylurea
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-diethylurea
Uniqueness
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of dipropyl groups may enhance its lipophilicity and membrane permeability, distinguishing it from similar compounds with different alkyl substitutions.
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea |
InChI |
InChI=1S/C18H27N3O/c1-5-12-21(13-6-2)18(22)20-16(4)14-15(3)19-17-10-8-7-9-11-17/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,22)/b16-14+,19-15? |
InChI Key |
QJYULNJJPQABNM-CSJGLSHJSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
Canonical SMILES |
CCCN(CCC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


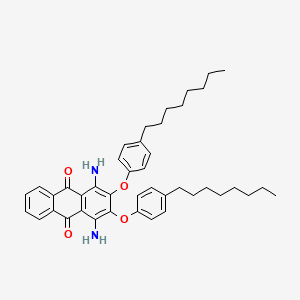
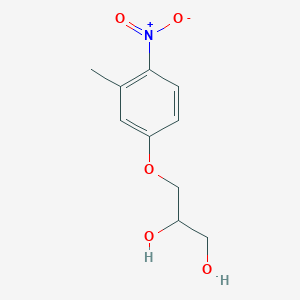
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
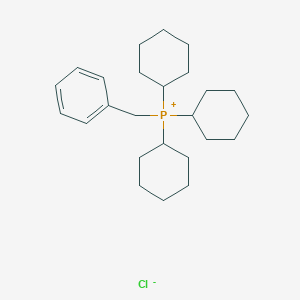
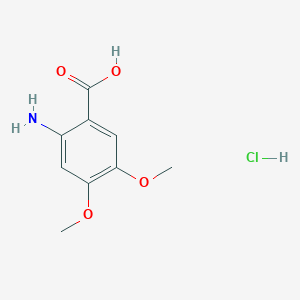
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)
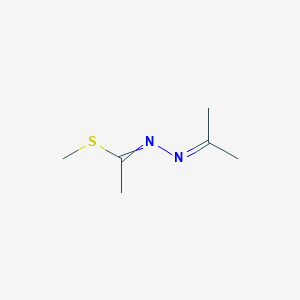
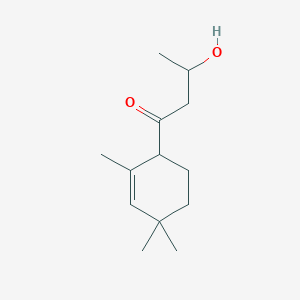
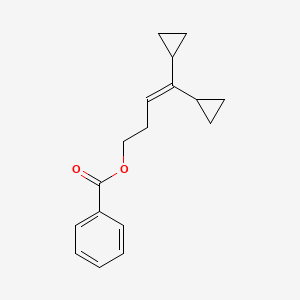
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)

